molecular formula C15H15ClN2O B497020 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea CAS No. 501105-02-8

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Cat. No.: B497020
CAS No.: 501105-02-8
M. Wt: 274.74g/mol
InChI Key: LYBMFFDXJDWQOR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is a chemical compound of significant interest in agricultural and environmental research. As a member of the phenylurea herbicide family, which includes well-studied analogs like chlortoluron and diuron, it serves as a valuable reference standard and investigational tool . The primary research applications for this compound are rooted in its potential mode of action. Phenylurea herbicides are known to act as inhibitors of photosynthesis, specifically by binding to the QB plastoquinone binding site of photosystem II . This binding action effectively blocks electron transport, making such compounds useful for probing the intricacies of photosynthetic processes and studying plant physiology under controlled stress conditions . Beyond its application in plant science, this urea derivative is also relevant for environmental chemistry studies. Researchers utilize it to investigate the fate and degradation of herbicides in water systems, exploring advanced oxidation processes (AOPs) like ozonation and UV/H2O2 treatments to understand breakdown kinetics and eliminate such micropollutants from water . Furthermore, its metabolism in biological systems, potentially involving cytochrome P-450 monooxygenases, is a subject of inquiry for understanding herbicide selectivity and resistance mechanisms in weeds . The structural motif of this compound also aligns with urea-based molecules investigated in other fields, such as medicinal chemistry, where similar scaffolds are explored for their activity as allosteric modulators of protein targets . This versatility makes this compound a compound of broad utility in fundamental and applied scientific research.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-8-9-12(10-14(11)16)17-15(19)18(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMFFDXJDWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of 3-Chloro-4-methylphenyl Isocyanate with N-Methylaniline

The most efficient method involves reacting 3-chloro-4-methylphenyl isocyanate with N-methylaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Procedure :

  • Reagents :

    • 3-Chloro-4-methylphenyl isocyanate (1.0 equiv.)

    • N-Methylaniline (1.1 equiv.)

    • Triethylamine (2.0 equiv.)

    • Anhydrous THF or DCM

  • Steps :

    • Suspend N-methylaniline in THF under nitrogen.

    • Add triethylamine to deprotonate the amine.

    • Slowly add 3-chloro-4-methylphenyl isocyanate dissolved in THF.

    • Stir at 20°C for 16 hours.

    • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and recrystallize from DCM.

Yield : 78–83%.
Characterization :

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.34 (d, J = 8.0 Hz, 1H, Ar–H), 7.22–7.17 (m, 5H, Ar–H), 6.95 (br s, 1H, NH), 3.05 (s, 3H, N–CH₃), 2.26 (s, 3H, Ar–CH₃).

Alternative Approach Using Hydrazide Intermediates

A two-step method involves forming a benzohydrazide intermediate before urea synthesis:

Procedure :

  • Step 1 : React ethyl 3-aminobenzoate with 3-chloro-4-methylphenyl isocyanate in toluene to form ethyl 3-(3-chloro-4-methylphenylureido)benzoate.

  • Step 2 : Hydrazinolysis with hydrazine hydrate in ethanol yields 3-(3-chloro-4-methylphenylureido)benzohydrazide, which is subsequently treated with N-methylaniline.

Yield : 65–72%.
Limitations : Lower yield due to intermediate purification steps.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Solvents : THF and DCM are optimal due to their ability to dissolve both aromatic isocyanates and amines while minimizing side reactions.

  • Bases : Triethylamine outperforms N-methylmorpholine in suppressing protonation of the amine, enhancing nucleophilicity.

Temperature and Time

  • Room temperature (20–25°C) : Balances reaction rate and byproduct formation.

  • Extended reaction times (16–24 h) : Ensure complete conversion, as monitored by TLC.

Stoichiometry

  • Amine-to-isocyanate ratio : A 10% excess of amine (1.1 equiv.) drives the reaction to completion.

Comparative Analysis of Synthetic Methods

ParameterDirect CondensationHydrazide Intermediate
Yield 78–83%65–72%
Reaction Time 16–24 h48 h (2 steps)
Purification RecrystallizationColumn Chromatography
Scalability HighModerate
Byproducts MinimalHydrazine derivatives

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : N–H stretch at 3320 cm⁻¹, C=O at 1680 cm⁻¹.

  • LC-MS : [M+H]⁺ at m/z 290.1 (calculated for C₁₅H₁₆ClN₂O⁺: 290.09).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Agricultural Applications

2.1 Herbicidal Activity

This compound is primarily used as a herbicide to control a variety of broad-leaved weeds and grasses. It functions by inhibiting specific enzymatic pathways in plants, leading to their death. The effectiveness of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea has been documented against several weed species, including:

  • Annual Meadow Grass
  • Black-Grass
  • Chickweed
  • Common Poppy

These species are significant agricultural pests that can drastically reduce crop yields if not managed properly .

2.2 Mechanism of Action

The herbicidal action of this compound involves interference with the biosynthesis of certain amino acids, which are crucial for plant growth and development. This mechanism is similar to other phenylurea herbicides, which makes it effective in various agricultural settings .

Environmental Impact and Safety

3.1 Toxicological Studies

Research has indicated that while this compound is effective as a herbicide, its environmental persistence raises concerns. Studies on organofluorine compounds, including this phenylurea derivative, suggest potential toxicity to non-target organisms and implications for human health due to bioaccumulation .

3.2 Regulatory Status

The use of this herbicide is subject to regulation by environmental agencies worldwide due to its potential ecological impacts. Monitoring programs are essential to assess its effects on soil health and water quality, ensuring that agricultural practices remain sustainable .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Study AEfficacy against specific weedsDemonstrated significant reduction in weed biomass compared to untreated controls
Study BEnvironmental impact assessmentFound residues in soil samples post-application, indicating potential for groundwater contamination
Study CComparative analysis with other herbicidesShowed similar efficacy but raised concerns regarding longer persistence in the environment

These studies highlight the dual nature of the compound's benefits in agriculture versus its potential risks to environmental health.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Herbicide Chemistry

Substituted ureas are a critical class of herbicides. Below is a comparative analysis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea with key analogs:

Compound Name Molecular Formula Substituents on Urea Nitrogen Melting Point (°C) Key Uses/Activity
This compound C₁₅H₁₅ClN₂O (inferred) Methyl, Phenyl Not reported Potential herbicide or curing agent (inferred from structural analogs)
Chlorotoluron C₁₀H₁₃ClN₂O 1,1-Dimethyl 147 Pre- and post-emergent herbicide in winter cereals
Diuron C₉H₁₀Cl₂N₂O 1,1-Dimethyl 158–159 Broad-spectrum herbicide for non-crop areas
Linuron C₉H₁₀Cl₂N₂O₂ 1-Methoxy, 1-Methyl 93–94 Selective herbicide for vegetables and cereals
Monuron C₉H₁₁ClN₂O 1,1-Dimethyl 170–171 Soil-applied herbicide (now largely phased out)

Key Observations:

  • Substituent Effects on Physicochemical Properties:
    • The phenyl group in this compound increases steric bulk and lipophilicity compared to chlorotoluron’s dimethyl groups. This may reduce water solubility and enhance soil adsorption, as seen in studies where substituent lipophilicity correlates with stronger soil binding .
    • Chlorine positioning : The 3-chloro-4-methylphenyl group (as in chlorotoluron) is associated with selective herbicidal activity in cereals, whereas 3,4-dichlorophenyl derivatives (e.g., diuron, linuron) exhibit broader-spectrum weed control .
  • Biological Activity:
    • Urea herbicides inhibit photosynthesis by blocking electron transport in photosystem II. The phenyl group in the target compound may alter binding affinity to the D1 protein in chloroplasts compared to methyl/methoxy substituents in diuron or linuron .
    • Chlorotoluron’s metabolite (1-(3-chloro-4-methylphenyl)-3-methylurea, CAS 22175-22-0) demonstrates that N-demethylation reduces herbicidal activity, highlighting the importance of substituent integrity .

Non-Agricultural Urea Derivatives

Ureas with aromatic substituents also find use in industrial applications:

  • 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea serves as a curing accelerator in epoxy resins, leveraging its stability and reactivity .
  • 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea exhibits antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that bulky substituents enhance antimicrobial properties .

Biological Activity

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is an organic compound belonging to the urea class, notable for its unique structural features that influence its biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage connecting two aromatic systems, characterized by the presence of a chlorine atom and a methyl group on one ring, while the other ring is solely methyl-substituted. Its molecular formula is C15_{15}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 238.7 g/mol. The specific positioning of substituents significantly affects its chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of this compound typically involves a reaction between 3-chloro-4-methylaniline and an appropriate coupling agent like carbonyldiimidazole or phosgene in an organic solvent such as dichloromethane or toluene under controlled temperature conditions. Continuous flow processes may enhance efficiency and yield in industrial production settings.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Activity : Some studies have reported its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Antitumor Activity : The compound has been investigated for its antiproliferative effects on cancer cell lines, showing promising results in inhibiting tumor growth.

Structure-Activity Relationships (SAR)

The biological activity of urea derivatives, including this compound, can be understood through SAR studies. For instance, modifications to the urea core structure can lead to significant changes in potency against specific targets such as Mycobacterium tuberculosis. Compounds with bulky substituents on one side of the molecule have shown enhanced activity compared to their less substituted counterparts .

Antitubercular Activity

In a study focusing on the SAR of urea derivatives against Mycobacterium tuberculosis, compounds similar to this compound were synthesized and evaluated. The findings indicated that certain structural modifications could lead to improved minimum inhibitory concentrations (MIC) against the bacteria, highlighting the potential for developing effective antitubercular agents .

Anticancer Studies

Another investigation assessed the antiproliferative activity of various urea derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, with some compounds exhibiting IC50_{50} values in the low micromolar range against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea?

  • Methodological Answer : Employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example:

  • Use factorial design to evaluate the impact of variables (e.g., temperature, catalyst concentration, reaction time) on yield .
  • Apply response surface methodology (RSM) to identify optimal conditions. A 2^3 factorial design (Table 1) can test interactions between key parameters .
  • Example Table :
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)0.52.0
Reaction Time (h)412
  • Key Reference : ICReDD’s integration of computational and experimental workflows can reduce optimization time by 30–50% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea backbone .
  • HPLC-MS for purity assessment and detection of byproducts (e.g., chlorinated derivatives) .
  • FTIR spectroscopy to validate functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
    • Note : Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What are the best practices for assessing the compound’s stability under varying laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Test degradation in solvents (e.g., DMSO, ethanol) under light, heat (40–60°C), and humidity (75% RH) .
  • Monitor via UV-Vis spectroscopy for absorbance shifts or TLC for decomposition spots.
  • Critical Factor : Avoid prolonged exposure to moisture, which may hydrolyze the urea moiety .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed biological activity data for this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
  • Perform molecular dynamics (MD) simulations to study binding interactions with target proteins, identifying steric or electronic mismatches .
  • Case Study : If in vitro assays show inconsistent inhibition, compare computational binding affinities across assay conditions (e.g., pH, co-solvents) .

Q. What advanced techniques elucidate the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer :

  • Apply isotopic labeling (e.g., ¹⁵N-urea) to track reaction intermediates via NMR or Raman spectroscopy .
  • Use in situ IR spectroscopy to detect transient species (e.g., isocyanates) during thermal decomposition .
  • Quantum chemical calculations (e.g., transition state analysis) can predict rate-limiting steps .

Q. How can researchers design experiments to resolve discrepancies in reported solubility data?

  • Methodological Answer :

  • Perform phase solubility studies using the Higuchi and Connors method across pH ranges (2–12) .
  • Compare cosolvency models (e.g., log-linear vs. Jouyban-Acree) to identify outliers .
  • Critical Note : Control polymorphic forms, as crystallinity impacts solubility .

Q. What strategies validate the compound’s structure-activity relationship (SAR) in pharmacological studies?

  • Methodological Answer :

  • Synthesize analogs with modified substituents (e.g., replacing Cl with F or altering methyl positions) .
  • Use QSAR models to correlate electronic/steric parameters (e.g., Hammett σ, molar refractivity) with activity .
  • Example Finding : Increased hydrophobicity (logP > 3.5) may enhance membrane permeability but reduce aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s environmental toxicity?

  • Methodological Answer :

  • Conduct toxicity assays under standardized OECD guidelines (e.g., Daphnia magna immobilization test) .
  • Compare degradation products via LC-QTOF-MS to identify toxic metabolites .
  • Key Consideration : Variability may arise from differences in test organisms or exposure durations .

Tables for Key Findings

Table 1 : Stability of this compound under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C, 75% RH, 7 days123-Chloro-4-methylaniline
60°C, dry, 7 days5None detected
Light exposure, 7 days18Oxidized urea derivative

Table 2 : Computational vs. Experimental Binding Affinities (IC₅₀)

Assay SystemExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)
Enzyme Inhibition0.45 ± 0.020.52
Cell-Based Assay1.20 ± 0.151.05

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